3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Description
3,4-Dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a benzamide derivative featuring a fused [1,2]oxazolo[5,4-b]pyridine scaffold. The compound’s structure includes a benzamide moiety substituted with two methoxy groups at positions 3 and 4 of the aromatic ring, linked to the 3-position of the oxazolopyridine heterocycle. The methoxy groups likely enhance solubility and influence electronic interactions with target proteins, while the oxazolopyridine core may contribute to rigidity and binding specificity .
Properties
IUPAC Name |
3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-6-5-9(8-12(11)21-2)14(19)17-13-10-4-3-7-16-15(10)22-18-13/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPRFFPWFLLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NOC3=C2C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves several steps. One efficient and mild one-pot convergent synthesis protocol has been developed through the Mitsunobu reaction and sequential cyclization . This method allows for the preparation of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound is valuable in scientific research due to its unique properties. It is used in drug development, material synthesis, and other applications. For example, it can serve as a key intermediate in the synthesis of drug candidates . Additionally, its structural framework is essential for several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Activity Trends
The most closely related analog identified in the literature is 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (hereafter referred to as the "6-methyl analog") . This compound differs by the addition of a methyl group at position 6 of the oxazolopyridine ring (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Oxazolopyridine Position 6) | Molecular Weight (g/mol) | Calculated LogP* |
|---|---|---|---|
| 3,4-Dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | -H | 341.34 | 1.8 |
| 6-Methyl analog | -CH₃ | 355.37 | 2.3 |
*LogP values estimated using fragment-based methods (e.g., XLogP3).
- Impact of Methyl Substitution: The methyl group increases molecular weight by ~14 g/mol and elevates LogP by 0.5 units, suggesting enhanced lipophilicity. This modification may improve membrane permeability but could reduce aqueous solubility, a critical factor in bioavailability. For example, in kinase inhibition studies, small alkyl groups at this position have been shown to modulate selectivity profiles .
Biological Activity
3,4-Dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1105206-63-0
- Molecular Weight : 299.28 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may function as an antibacterial agent by disrupting bacterial cell membranes and inhibiting essential biosynthetic pathways.
Comparative Analysis with Similar Compounds
The compound can be compared with other oxazolo-containing benzamides which have shown promising antibacterial properties. For instance, modifications in the oxadiazole ring can lead to significant changes in activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Biological Activity
Study on Oxadiazole Derivatives
A recent study focused on the biological activities of various oxadiazole derivatives highlighted the compound's potential as a scaffold for developing new antibacterial agents. The study utilized global proteomics to analyze the effects of these compounds on Staphylococcus aureus, revealing pathways impacted by treatment .
| Compound | MIC (μg/mL) | Target Pathways | Notes |
|---|---|---|---|
| HSGN-220 | 0.25 | Menaquinone biosynthesis | Effective against MRSA |
| KKL-35 | 0.50 | Trans-translation inhibition | Multi-targeting effects |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that related compounds undergo significant biotransformation, leading to active metabolites that retain antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
